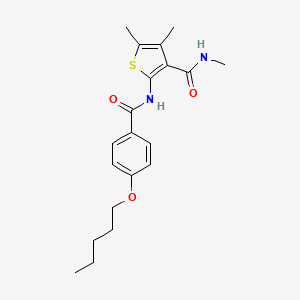

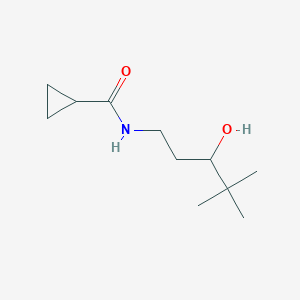

![molecular formula C13H12N4O3 B2660385 methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate CAS No. 879774-30-8](/img/structure/B2660385.png)

methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .

Molecular Structure Analysis

The molecular formula of “methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate” is C13H12N4O3, with a molecular weight of 272.26 . The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule and MEP surface to be a chemically reactive area appropriate for drug action .

Chemical Reactions Analysis

The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes . Theoretical and actual NMR chemical shifts were found to be quite similar .

Physical And Chemical Properties Analysis

The molecular formula of “methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate” is C13H12N4O3, with a molecular weight of 272.26 .

科学的研究の応用

Vibrational Spectroscopy and Quantum Computational Studies

Compounds with the benzimidazole moiety have been used in vibrational spectroscopy and quantum computational studies . These studies provide insights into the optimized geometrical structure, electronic, and vibrational features of such compounds .

Molecular Docking Studies

Molecular docking studies have also been conducted with benzimidazole derivatives . These studies help in predicting protein binding, which is crucial in drug discovery and development .

Antimicrobial Activity

Benzimidazole derivatives have shown promising antimicrobial activity . They have been effective against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .

Anticancer Activity

Benzimidazole derivatives have been explored for their potential anticancer activity . They have shown promising results in preclinical studies .

Agricultural Fungicides

Compounds containing benzimidazole have been used as agricultural fungicides . They are convenient to use, exhibit no significant toxicity or side effects on crops, and have a minimal environmental impact .

Proton-Pump Inhibitors

Benzimidazole derivatives are used as important drug candidates such as proton-pump inhibitors (PPIs) like lansoprazole and omeprazole . These drugs are used to reduce the production of stomach acid .

作用機序

特性

IUPAC Name |

methyl 2-[2-(1H-benzimidazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c1-20-12(19)7-8-6-11(18)17(16-8)13-14-9-4-2-3-5-10(9)15-13/h2-6,16H,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSZHYDEAHKSLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

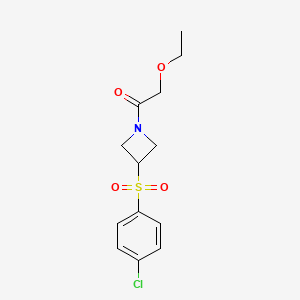

![2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide](/img/structure/B2660307.png)

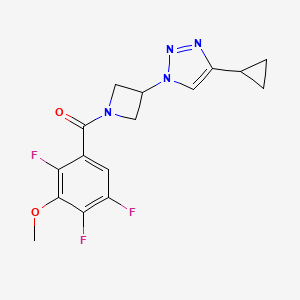

![2-[3-(1H-1,2,4-triazol-1-yl)propoxy]benzonitrile](/img/structure/B2660309.png)

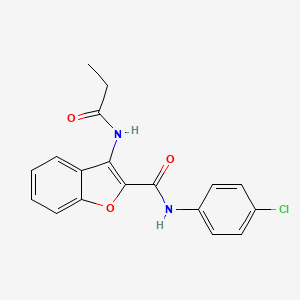

![2-(4-fluorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2660312.png)

![(E)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2660319.png)

![4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2660321.png)

![2-(2-chlorophenyl)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2660322.png)

![N-(4-bromo-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2660325.png)